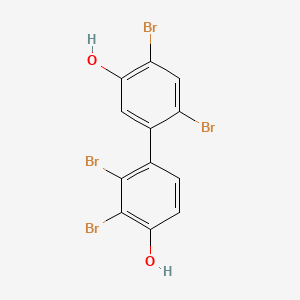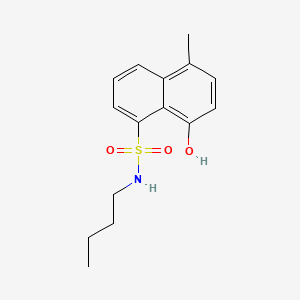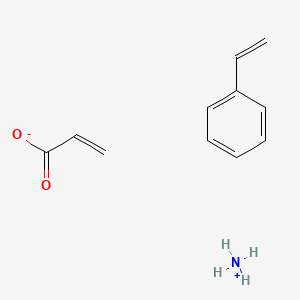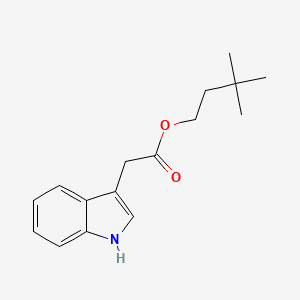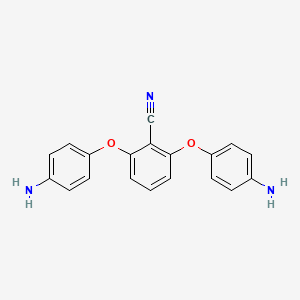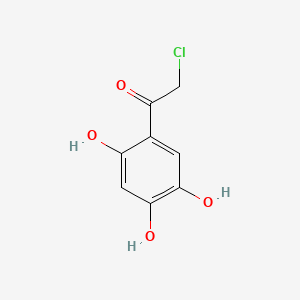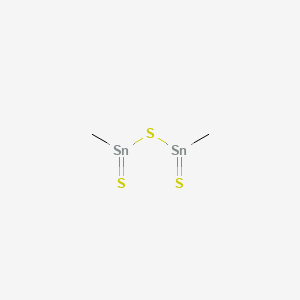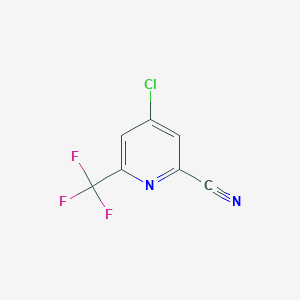![molecular formula C25H27N3O5S B13730991 7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bifeprunox mesylate is a novel atypical antipsychotic agent that combines minimal dopamine D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease . Bifeprunox mesylate is known for its unique pharmacological profile, which includes partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bifeprunox mesylate involves multiple steps, starting from the preparation of the core benzoxazolone structure. The key steps include:
Formation of Benzoxazolone Core: The benzoxazolone core is synthesized through the reaction of 2-aminophenol with phosgene or a phosgene equivalent to form the benzoxazolone ring.
Attachment of Piperazine Moiety: The benzoxazolone core is then reacted with 1-(3-bromopropyl)-4-(biphenyl-3-ylmethyl)piperazine to attach the piperazine moiety.
Formation of Mesylate Salt: The final step involves the formation of the mesylate salt by reacting the free base of Bifeprunox with methanesulfonic acid.
Industrial Production Methods
Industrial production of Bifeprunox mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bifeprunox mesylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur at the benzoxazolone ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced benzoxazolone derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
Bifeprunox mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying partial agonist activity at dopamine and serotonin receptors.
Medicine: Explored for its therapeutic potential in treating schizophrenia, psychosis, and Parkinson’s disease.
Industry: Utilized in the development of new antipsychotic drugs with improved efficacy and safety profiles.
Mécanisme D'action
Bifeprunox mesylate exerts its effects through partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity helps to stabilize dopamine levels in the brain, reducing symptoms of schizophrenia and psychosis while minimizing side effects such as weight gain and extrapyramidal symptoms . The compound also modulates serotonin levels, contributing to its efficacy against negative symptoms of schizophrenia .
Comparaison Avec Des Composés Similaires
Bifeprunox mesylate is often compared with other atypical antipsychotics, such as aripiprazole and SLV313 .
Aripiprazole: Like Bifeprunox mesylate, aripiprazole is a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.
SLV313: Another compound with similar receptor activity, SLV313, also combines dopamine and serotonin receptor agonism.
Similar Compounds
- Aripiprazole
- SLV313
- SSR-181507
These compounds share similar pharmacological profiles but differ in their receptor binding affinities and side effect profiles .
Propriétés
Formule moléculaire |
C25H27N3O5S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
methanesulfonic acid;7-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-7-4-8-22(23(21)29-24)27-15-13-26(14-16-27)17-18-9-11-20(12-10-18)19-5-2-1-3-6-19;1-5(2,3)4/h1-12H,13-17H2,(H,25,28);1H3,(H,2,3,4) |
Clé InChI |
IBNOHQWPSXMQKL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


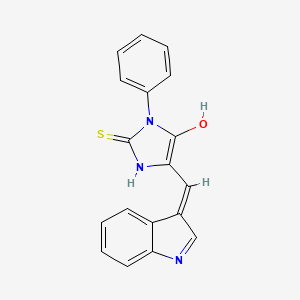
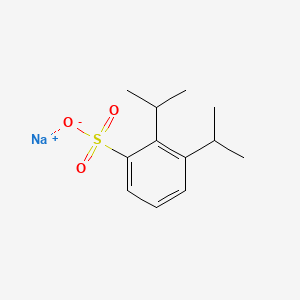
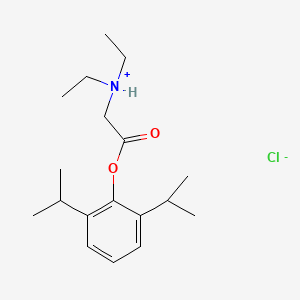
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
